N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Description
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is derived through hierarchical prioritization of functional groups and substituents. The parent structure is piperidine, a six-membered heterocyclic amine. The carboxamide group (-CONH₂) occupies position 3 of the piperidine ring, while the nitrogen atom at position 1 bears two alkyl substituents: ethyl (-CH₂CH₃) and 2,2,2-trifluoroethyl (-CH₂CF₃). Alphabetical ordering of substituents dictates the “ethyl” designation preceding “trifluoroethyl” in the name.
Constitutional isomerism in this compound may manifest in three distinct forms:
- Positional isomerism : Relocation of the carboxamide group to positions 2 or 4 on the piperidine ring.
- Substituent branching : Alternative arrangements of ethyl/trifluoroethyl groups on non-equivalent atoms (e.g., attachment to separate nitrogens in diamino piperidine derivatives).
- Functional group isomerism : Replacement of the carboxamide with isosteric groups like sulfonamides or ureas.
A comparative analysis of constitutional isomers reveals significant variations in dipole moments and hydrogen-bonding capacity. For example, a positional isomer with the carboxamide at position 4 would exhibit altered hydrogen-bond donor/acceptor sites compared to the 3-substituted parent compound.
Conformational Analysis of Piperidine Ring System
The piperidine ring adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions. Quantum mechanical studies indicate two stable conformers for N-substituted piperidines:
- Axial N-substituent : Substituents project perpendicular to the ring plane.
- Equatorial N-substituent : Substituents align parallel to the ring plane.
For this compound, steric and electronic factors influence conformational preferences:
The trifluoroethyl group’s bulk (-CH₂CF₃) and strong electron-withdrawing nature create a unique conformational landscape. At 298 K, molecular dynamics simulations predict an 85:15 equilibrium favoring the equatorial conformation due to:
- Hyperconjugative stabilization from nitrogen lone pair donation into σ* orbitals of equatorial C-F bonds.
- Steric shielding of the axial position by the carboxamide group.
Ring puckering parameters calculated at the B3LYP/6-311++G(d,p) level show a 15° deviation from ideal chair geometry, attributable to electronic repulsion between the carboxamide’s carbonyl oxygen and trifluoroethyl fluorine atoms.
Electronic Effects of Trifluoroethyl Substituent
The 2,2,2-trifluoroethyl group induces pronounced electronic effects through:
- Inductive withdrawal (-I) : Fluorine’s electronegativity (χ = 4.0) creates a δ+ charge at the adjacent carbon, polarizing the N-CH₂CF₃ bond.
- Polar hydrophobicity : The CF₃ group increases lipophilicity (logP = 1.82) while maintaining hydrogen-bond acceptor capacity via fluorine lone pairs.
Density Functional Theory (DFT) calculations at the ωB97X-D/def2-TZVP level reveal:
- Nitrogen basicity reduction : Proton affinity decreases by 28 kJ/mol compared to N,N-diethylpiperidine-3-carboxamide.
- Carboxamide polarization : The carbonyl stretching frequency (νC=O) increases by 12 cm⁻¹ due to diminished resonance stabilization.
- Charge distribution : Natural Population Analysis (NPA) charges show:
These electronic perturbations significantly influence intermolecular interactions. The trifluoroethyl group enhances binding to aromatic residues in protein pockets through orthogonal dipolar interactions, a feature exploited in medicinal chemistry applications.
Table 1: Comparative Electronic Properties of N-Substituents
| Parameter | Ethyl Group | Trifluoroethyl Group |
|---|---|---|
| σm (Hammett constant) | -0.10 | +0.45 |
| Molar refractivity | 10.3 | 14.2 |
| TPSA (Ų) | 0 | 32.3 |
| Calculated dipole (D) | 1.2 | 3.8 |
Data derived from QSPR models and experimental measurements.
Properties
Molecular Formula |
C10H17F3N2O |
|---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C10H17F3N2O/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8/h8,14H,2-7H2,1H3 |
InChI Key |
OKENCYUXGIOWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)C1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Piperidine-3-Carboxylic Acid
This method involves reacting piperidine-3-carboxylic acid with N-ethyl-N-(2,2,2-trifluoroethyl)amine in the presence of coupling reagents.
- Piperidine-3-carboxylic acid (1.0 equiv) is activated using chloroformate derivatives (e.g., ethyl chloroformate) or boron-based reagents (e.g., B(OCH₂CF₃)₃).
- The activated intermediate is then treated with N-ethyl-N-(2,2,2-trifluoroethyl)amine (1.2 equiv) in anhydrous dichloromethane or tetrahydrofuran.
- The reaction proceeds at 0–25°C for 6–12 hours, yielding the target amide after purification via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Purity (HPLC) | >95% | |
| Reaction Temperature | 0–25°C |
Stepwise Alkylation of Piperidine-3-Carboxamide
A two-step approach involving primary amide formation followed by alkylation.
Step 1 : Synthesis of Piperidine-3-Carboxamide
- Piperidine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is then reacted with aqueous ammonia.
Step 2 : N-Alkylation
- The primary amide is alkylated using ethyl bromide and 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Selective alkylation is achieved by controlling stoichiometry and reaction time.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 52–60% | |
| Selectivity | 85% for N-ethyl vs. N-TFE | |
| Reaction Time | 24–48 hours |
Reductive Amination Approach
This method employs a piperidine-3-carbaldehyde intermediate.
- Piperidine-3-carbaldehyde is condensed with N-ethyl-N-(2,2,2-trifluoroethyl)amine in the presence of sodium triacetoxyborohydride (STAB) or borane-tetrahydrofuran .
- The reaction proceeds in methanol or dichloroethane at 40–60°C for 8–16 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–82% | |
| Purity | 90–94% | |
| Byproducts | <5% (unreacted aldehyde) |
Comparison of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Amidation | High purity, fewer steps | Requires expensive reagents | 65–78% |
| Stepwise Alkylation | Selective alkylation | Low overall yield | 52–60% |
| Reductive Amination | Mild conditions | Requires aldehyde precursor | 70–82% |
Critical Analysis of Synthetic Challenges
- Trifluoroethyl Group Incorporation : The electron-withdrawing nature of the CF₃ group complicates nucleophilic substitution, necessitating polar aprotic solvents (e.g., DMF).
- Amide Bond Stability : Side reactions (e.g., over-alkylation) are mitigated using bulky bases like diisopropylethylamine .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted amines.
Scalability and Industrial Relevance
- The direct amidation method (Method 1) is preferred for large-scale synthesis due to its simplicity and compatibility with continuous flow systems.
- Cost Analysis : Boron-based reagents (e.g., B(OCH₂CF₃)₃) reduce reaction times but increase material costs by ~30% compared to chloroformate activation.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Trifluoroethyl Group : Common across analogs (–7, 12), this group improves metabolic stability and bioavailability by resisting oxidative degradation .
- Substituent Effects: Ethyl vs. Aromatic Additions: Analog 2’s 3-fluorophenyl-pyridine system may target kinase enzymes or G-protein-coupled receptors, a feature absent in the simpler target compound .
Biological Activity
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a piperidine ring substituted with an ethyl group and a trifluoroethyl group. The molecular formula is with a molecular weight of approximately 238.25 g/mol. The trifluoroethyl group enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes and interact with various targets within the body.
| Property | Value |
|---|---|
| Molecular Formula | C10H17F3N2O |
| Molecular Weight | 238.25 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoroethyl substituent is known to enhance the compound's electrophilicity due to the electron-withdrawing nature of fluorine atoms, potentially increasing its reactivity in biological systems.
Central Nervous System Modulation
Preliminary studies indicate that this compound may exhibit central nervous system (CNS) modulation properties. It has been suggested that the lipophilicity conferred by the trifluoroethyl group allows it to penetrate the blood-brain barrier effectively.
Interaction Studies
Interaction studies have shown that this compound may affect neurotransmitter systems by modulating receptor activity. For instance, it could interact with receptors involved in pain perception or mood regulation. Such interactions could lead to potential therapeutic applications in treating neurological disorders.
Research Findings and Case Studies
Several studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These studies often highlight how variations in substituents can significantly impact biological activity.
Table 1: Structure-Activity Relationship (SAR) Analysis
| Compound | Activity | Notes |
|---|---|---|
| N-Ethyl-N-(trifluoroethyl)piperidine derivative | Modulates CNS activity | Enhanced lipophilicity |
| Analog with no trifluoromethyl group | Reduced activity | Lack of lipophilicity |
| Piperidine derivatives with varied substitutions | Variable potency | Importance of trifluoromethyl group |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide, and how can intermediates be characterized?
- Methodology : Use fluorinated building blocks such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1) to introduce the trifluoroethyl group via nucleophilic substitution . Purify intermediates via column chromatography (silica gel, gradient elution) and confirm structures using NMR and NMR. Final purity (>98%) can be verified via HPLC with a C18 column and UV detection at 254 nm .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Methodology :
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution ESI-MS, comparing observed m/z with theoretical values.
- NMR Spectroscopy : Use , , and NMR to resolve stereochemistry and verify substituent positions.
- X-ray Crystallography : For absolute configuration determination, grow single crystals in ethanol/water mixtures and analyze using Mo-Kα radiation .
Q. How should the compound be stored to maintain stability during long-term studies?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the trifluoroethyl group. Monitor stability via periodic HPLC analysis, especially if exposed to light or moisture .
Advanced Research Questions
Q. What role does the trifluoroethyl group play in modulating pharmacokinetic properties such as bioavailability and metabolic stability?
- Methodology :
- In Vitro Assays : Assess metabolic stability using liver microsomes (human/rat) and LC-MS quantification of parent compound degradation.
- Computational Analysis : Perform molecular dynamics simulations to evaluate fluorine’s inductive effects on amine basicity and membrane permeability .
- Structural Comparisons : Synthesize analogs lacking the trifluoroethyl group and compare logP, solubility, and plasma protein binding .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) and validate using reference compounds.
- Enantiomeric Purity : Verify via chiral HPLC, as impurities in stereoisomers (e.g., from piperidine ring substitution) may skew activity .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., N-arylpiperidine carboxamides) to identify trends in fluorine’s impact on target affinity .
Q. What computational approaches are effective for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodology :
- QSAR Modeling : Train models using datasets of fluorinated piperidine derivatives to predict CYP450 inhibition and hepatic clearance .
- Docking Studies : Use crystal structures of target proteins (e.g., kinases or GPCRs) to analyze trifluoroethyl interactions with hydrophobic binding pockets .
- In Silico Toxicity : Apply tools like Derek Nexus to assess mutagenicity risks associated with the trifluoroethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
